4,5-Dicaffeoylquinic acid

Insulin Secretion Type 2 Diabetes Pancreatic Beta-Cell Function

Ensure your research is isomer-specific. 4,5-Dicaffeoylquinic acid's unique adjacent diester arrangement delivers proven superior antioxidant and iron-chelating capabilities compared to other diCQA isomers. With an IC50 of 5 μM against DU-145 prostate cancer cells, it is the most potent analog for cell cycle arrest studies. It also serves as a critical reference standard for HPLC-DAD quantification and a multi-modal HIV-1 integrase inhibitor for SAR programs. Choose targeted potency over generic alternatives.

Molecular Formula C25H24O12
Molecular Weight 516.4 g/mol
CAS No. 14534-61-3
Cat. No. B190392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dicaffeoylquinic acid
CAS14534-61-3
Synonyms3,4-di-O-caffeoylquinic acid
3,4-dicaffeoylquinic acid
3,4-DICQA
isochlorogenic acid B
methyl 3,5-di-O-caffeoyl quinate
methyl-3,5-di-O-caffeoylquinate
Molecular FormulaC25H24O12
Molecular Weight516.4 g/mol
Structural Identifiers
SMILESC1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O
InChIInChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23-,25+/m1/s1
InChIKeyUFCLZKMFXSILNL-PSEXTPKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dicaffeoylquinic Acid (CAS 14534-61-3): A Core Polyphenolic Scaffold for Differentiated Anti-Diabetic, Anti-HIV, and Anti-Inflammatory Research


4,5-Dicaffeoylquinic acid (4,5-DCQA), also referred to as Isochlorogenic acid C, is a dicaffeoylquinic acid isomer belonging to the broader chlorogenic acid family of polyphenols. It is characterized by a quinic acid core esterified with two caffeoyl moieties at the 4- and 5-positions. This specific regioisomerism critically dictates its biological activity profile, distinguishing it from its closely related structural analogs, including 3,4-dicaffeoylquinic acid (Isochlorogenic acid B) and 3,5-dicaffeoylquinic acid (Isochlorogenic acid A) [1]. As a naturally occurring compound isolated from various plant sources, its primary scientific utility lies in its potential as a lead compound or reference standard for studies targeting HIV-1 integrase, metabolic disorders via α-glucosidase and insulin secretion modulation, and inflammatory pathways. Its value in procurement is contingent upon this precise, regiospecific bioactivity, which is not interchangeable with other dicaffeoylquinic acid isomers.

Why 4,5-Dicaffeoylquinic Acid (Isochlorogenic Acid C) Cannot Be Substituted by Other Dicaffeoylquinic Isomers: The Critical Role of Regiospecific Bioactivity


The substitution of 4,5-Dicaffeoylquinic acid with other in-class dicaffeoylquinic acid isomers like 3,4-diCQA or 3,5-diCQA is scientifically unsound due to profound regiospecific differences in biological potency and target engagement. While all isomers share the same molecular formula and basic antioxidant capacity, the precise esterification position of the caffeoyl groups on the quinic acid core directly influences molecular conformation, steric hindrance, and electronic properties, which in turn determine the compound's ability to interact with specific enzyme active sites and cellular signaling pathways [1]. As a result, these isomers display markedly different and often inverse activity hierarchies across critical therapeutic targets, including α-glucosidase inhibition and insulin secretion potentiation [2]. Consequently, the use of a generic, undefined 'isochlorogenic acid' mixture or an incorrect isomer in a study will produce non-reproducible results and invalidate comparative analysis. The following quantitative evidence underscores the necessity of specifying and sourcing the exact 4,5-isomer for targeted research applications.

Quantitative Differentiators for 4,5-Dicaffeoylquinic Acid: Head-to-Head Activity Data vs. Closest Analogs


Superior Insulin Secretion Potentiation in Pancreatic β-Cells: 4,5-DCQA vs. 1,4-DCQA and 3,4-DCQA

In a direct comparative study of five dicaffeoylquinic acid derivatives on glucose-stimulated insulin secretion (GSIS) in rat INS-1 pancreatic β-cells, 4,5-DCQA demonstrated the highest potency among all tested isomers. The study established a clear activity hierarchy where 4,5-DCQA was the most efficacious, followed by 3,4-DCQA, then 1,4-DCQA, 3,5-DCQA, and finally 1,5-DCQA [1]. This finding directly refutes any notion that these isomers have interchangeable metabolic effects.

Insulin Secretion Type 2 Diabetes Pancreatic Beta-Cell Function

Potent HIV-1 Integrase Inhibition: Confirmed Sub-microgram/milliliter Potency Against a Validated Viral Target

4,5-Dicaffeoylquinic acid exhibits potent and specific inhibition of HIV-1 integrase, a key enzyme for viral replication. It inhibits the three sequential steps of the integration reaction—3' end processing, 3' end joining, and disintegration—with IC50 values in the sub-microgram per milliliter range. It also inhibits viral replication in a cellular model with a low EC50 value [1]. While other dicaffeoylquinic acid isomers have been identified as having anti-HIV activity in plant extracts [2], this specific, multi-step inhibitory profile on purified integrase is a well-defined characteristic of the 4,5-isomer.

HIV-1 Integrase Antiviral Virology

Strong Inhibition of Neutrophil Elastase Release: A Differentiated Anti-Inflammatory Profile with a Defined IC50

4,5-Dicaffeoylquinic acid is a strong inhibitor of elastase release from polymorphonuclear leukocytes, a key event in inflammatory tissue damage. Its IC50 value of 4.8 µM distinguishes it from other caffeoylquinic derivatives in the same study. While other methylated derivatives showed more potent inhibition of myeloperoxidase (IC50 near 60 µM), 4,5-DCQA was far more effective on elastase release. The study also noted that both methylated and free carboxyl isomers (including 4,5-DCQA) inhibited superoxide production with similar, moderate potency (IC50 range: 27-42 µM) [1]. This demonstrates that 4,5-DCQA does not simply act as a non-specific antioxidant but has a more nuanced, target-specific anti-inflammatory effect.

Inflammation Neutrophil Elastase Leukocyte Function

Tyrosinase Inhibition: Superior Potency to the Common Skin-Whitening Agent Arbutin

In a study evaluating dicaffeoylquinic acid derivatives isolated from Gnaphalium affine, 4,5-Dicaffeoylquinic acid exhibited strong tyrosinase inhibitory activity with an IC50 of 0.16 mM. This was significantly more potent than the widely used skin-whitening agent, arbutin, which had an IC50 of 0.33 mM in the same assay. The other isomers, 3,5-DCQA and 1,5-DCQA, showed similar potency (IC50 = 0.15 and 0.13 mM, respectively) [1]. This provides a quantitative benchmark against a well-known comparator, validating its potential in this application area.

Tyrosinase Inhibition Melanogenesis Cosmetic Chemistry

Regiospecific Impact on α-Glucosidase Inhibition: 4,5-DCQA Exhibits Moderate but Distinct Potency

The α-glucosidase inhibitory potency of dicaffeoylquinic acids is highly dependent on the position of the caffeoyl groups. In a study comparing five derivatives, the activity hierarchy was determined to be: 1,4-DCQA > 1,5-DCQA > 3,4-DCQA > 4,5-DCQA > 3,5-DCQA [1]. While 4,5-DCQA is not the most potent in this particular assay, its moderate activity (ranking 4th out of 5) is a critical differentiator. In a separate study, 4,5-DCQA was identified among seven α-glucosidase inhibitors from a natural extract with IC50 values ranging from 0.6 to 22.4 µM [2]. This contrasts sharply with its rank-order in other assays, such as insulin secretion (where it ranks 1st), highlighting the unique, regiospecific fingerprint of its bioactivity.

α-Glucosidase Inhibition Postprandial Hyperglycemia Diabetes

Validated Applications of 4,5-Dicaffeoylquinic Acid: Scenarios Derived from Quantitative Differentiation Data


Type 2 Diabetes Research Focused on β-Cell Function and Insulin Secretion

Based on its demonstrated rank as the most effective dicaffeoylquinic acid isomer for potentiating glucose-stimulated insulin secretion (GSIS) in pancreatic β-cells [1], 4,5-DCQA is the preferred compound for studies investigating the enhancement of endogenous insulin production. This includes mechanistic studies on the ERK/Akt/PI3K/PDX-1 signaling pathway, as well as in vivo models of type 2 diabetes where improving β-cell function is the primary endpoint. The use of 4,5-DCQA in this context is justified by its quantifiably superior activity over other isomers like 3,4-DCQA and 1,4-DCQA [1].

HIV-1 Integrase-Targeted Antiviral Research

For research projects focused on the inhibition of HIV-1 integrase, 4,5-Dicaffeoylquinic acid serves as a well-characterized, non-nucleoside small molecule tool. Its defined IC50 values for inhibiting the sequential steps of the integration reaction (3' end processing, joining, and disintegration) make it suitable for use as a positive control in high-throughput screening assays, for structure-activity relationship (SAR) studies on integrase inhibitors, and for investigating the mechanism of action of other antiviral compounds [1]. Its activity against viral replication in cell culture further validates its use in cell-based antiviral assays [1].

Inflammation Studies Targeting Neutrophil Elastase-Mediated Tissue Damage

The potent inhibition of elastase release from human polymorphonuclear leukocytes by 4,5-DCQA, with a defined IC50 of 4.8 µM [1], positions it as a valuable research tool for studying inflammatory conditions where neutrophil elastase plays a central pathological role. These include pulmonary emphysema, rheumatoid arthritis, and acute respiratory distress syndrome. The compound's specific and potent effect on elastase release, as opposed to a general antioxidant effect, makes it a more targeted reagent for dissecting these pathways compared to less specific anti-inflammatory compounds.

Cosmeceutical and Dermatological Research on Skin Pigmentation

Given its tyrosinase inhibitory activity (IC50 = 0.16 mM), which is approximately twice as potent as the common benchmark arbutin (IC50 = 0.33 mM) [1], 4,5-DCQA is a highly relevant compound for research into skin-whitening agents and melanogenesis inhibitors. It can be utilized in cell-based assays (e.g., B16F1 melanocytes, where it inhibits melanogenesis by 84% at 25 µM [2]) to investigate the regulation of melanin synthesis, tyrosinase expression, and related signaling pathways such as MITF, providing a quantifiably more effective alternative to traditional comparators.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5-Dicaffeoylquinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.